molecular formula C12H9N3OS2 B2829272 2-Imino-5-phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one CAS No. 878683-47-7

2-Imino-5-phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

Cat. No.: B2829272
CAS No.: 878683-47-7
M. Wt: 275.34
InChI Key: YPPLVSANTKEVFM-UHFFFAOYSA-N
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Description

2-Imino-5-phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is a heterocyclic compound that contains both thiazole and thiazolidinone rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the thiazole ring, which is known for its biological activity, combined with the thiazolidinone moiety, makes this compound a promising candidate for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-5-phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one typically involves the reaction of thiosemicarbazide with α-bromoacetophenone in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiazolidinone ring. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Base: Sodium hydroxide or potassium carbonate

    Temperature: Reflux conditions (around 70-80°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-Imino-5-phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Thiazolidine derivatives

    Substitution: Halogenated or substituted phenyl/thiazole derivatives

Scientific Research Applications

2-Imino-5-phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets.

    Biological Studies: It is used in research to understand the mechanisms of enzyme inhibition and receptor binding.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2-Imino-5-phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. The thiazolidinone moiety can interact with receptors, modulating their function. These interactions can lead to the compound’s antimicrobial, antifungal, and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Imino-5-phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
  • 2-Imino-5-phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-2-one
  • 2-Imino-5-phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-one

Uniqueness

This compound is unique due to the position of the thiazolidinone ring, which can influence its biological activity and chemical reactivity. The specific arrangement of functional groups in this compound allows for distinct interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-imino-5-phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS2/c13-11-15(12-14-6-7-17-12)10(16)9(18-11)8-4-2-1-3-5-8/h1-7,9,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPLVSANTKEVFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)N(C(=N)S2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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